3-Pyridin-3-yl-morpholine dihydrochloride
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Overview
Description
3-Pyridin-3-yl-morpholine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2O. It is a derivative of morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-3-yl-morpholine dihydrochloride typically involves the reaction of 3-pyridylmethylamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-3-yl-morpholine dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Pyridin-3-yl-morpholine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridin-3-yl-morpholine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperidin-3-ylmethyl)morpholine dihydrochloride
- Pyrrolidine derivatives
- Piperazine derivatives
Uniqueness
3-Pyridin-3-yl-morpholine dihydrochloride is unique due to its specific structural features, which include a pyridine ring fused with a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-pyridin-3-ylmorpholine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-2-8(6-10-3-1)9-7-12-5-4-11-9;;/h1-3,6,9,11H,4-5,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNAOBQUQFHVJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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